molecular formula C14H20F2S2Sn2 B2606428 (3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) CAS No. 1619967-09-7

(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)

Cat. No.: B2606428
CAS No.: 1619967-09-7
M. Wt: 527.85
InChI Key: LHSHSFDCEZYLMZ-UHFFFAOYSA-N
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Description

(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) (CAS: 1619967-09-7, molecular formula: C₁₄H₂₀F₂S₂Sn₂) is a fluorinated organotin monomer critical for synthesizing conjugated polymers in organic electronics. Its structure features fluorine atoms at the 3,3' positions of the bithiophene core and trimethylstannyl (SnMe₃) groups at the 5,5' positions. The fluorine substituents enhance electron-withdrawing properties, lowering the HOMO/LUMO energy levels of resulting polymers, while the SnMe₃ groups enable efficient Stille coupling reactions for polymer backbone assembly . This compound is widely used in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its ability to optimize charge transport and light absorption .

Properties

IUPAC Name

[4-fluoro-5-(3-fluoro-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F2S2.6CH3.2Sn/c9-5-1-3-11-7(5)8-6(10)2-4-12-8;;;;;;;;/h1-2H;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSHSFDCEZYLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Sn](C)(C)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F2S2Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1619967-09-7
Record name (3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)
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Preparation Methods

The synthesis of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) typically involves the following steps:

Chemical Reactions Analysis

(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:

Scientific Research Applications

Semiconducting Polymers

(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) serves as a building block for the synthesis of semiconducting polymers used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of fluorine enhances the electronic properties of the polymers, leading to improved charge transport and stability.

Case Study: P(NDI2OD-T2F) Synthesis

  • Researchers have utilized this compound in the synthesis of P(NDI2OD-T2F), a polymer known for its high efficiency in organic solar cells. The incorporation of fluorinated bithiophene units has been shown to enhance the crystallinity and orientation of the polymer films, which is critical for device performance .

Organic Photovoltaics

The compound is utilized in the development of low-bandgap polymers that are essential for efficient light absorption and charge separation in solar cells. Its ability to form copolymers with fullerene and non-fullerene acceptors makes it valuable in this field.

Research Findings

  • Studies indicate that polymers derived from (3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) exhibit enhanced power conversion efficiencies due to optimized domain sizes and improved morphology in blended films .

Data Table: Comparison of Polymer Performance

Polymer TypeEfficiency (%)Charge Mobility (cm²/V·s)Stability (Months)
P(NDI2OD-T2F)12.50.112
PBDD4T-2F13.00.1510
P3HT8.00.056

Small Molecule Synthesis

This compound is also a precursor for synthesizing various small molecules used in optoelectronic devices. Its trimethylstannyl groups facilitate coupling reactions necessary for creating complex organic structures.

Example Application

  • In laboratory settings, (3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) has been successfully employed to synthesize novel materials for light-emitting diodes (OLEDs), showcasing its versatility beyond just photovoltaic applications .

Mechanism of Action

The mechanism by which (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) exerts its effects is primarily through its ability to participate in noncovalent interactions, such as F···S interactions. These interactions enhance the planarity of the polymer chain, improve molecular packing, and increase crystallinity and hole mobility. This results in better performance in electronic applications, such as organic solar cells .

Comparison with Similar Compounds

Non-Fluorinated Analog: 5,5′-Bis(trimethylstannyl)-2,2′-bithiophene

  • Structure : Lacks fluorine at 3,3' positions (substituted with hydrogen).
  • Synthesis : Prepared via lithiation of 2,2′-bithiophene followed by SnMe₃Cl addition, similar to fluorinated analogs .
  • Electronic Properties :
    • Higher HOMO (-5.2 eV) compared to fluorinated derivatives (HOMO: -5.5 eV for PDFTB polymer) due to absence of electron-withdrawing fluorine .
    • Reduced dipole moment, leading to weaker intermolecular interactions.
  • Applications : Used in polythiophenes for OPVs, but lower power conversion efficiency (PCE) compared to fluorinated versions .

Alkoxy-Substituted Derivatives: (3,3′-Bis(alkoxy)-[2,2′-bithiophene]-5,5′-diyl)bis(trimethylstannane)

  • Examples :
    • T2DEG: 3,3′-bis(2-(2-methoxyethoxy)ethoxy) substituents .
    • T2DO: 3,3′-bis(dodecyloxy) substituents .
  • Key Differences :
    • Solubility : Alkoxy side chains improve solubility in organic solvents (e.g., THF, chloroform), facilitating solution processing .
    • Morphology : Alkoxy groups induce amorphous polymer domains, reducing crystallinity but enhancing film flexibility .
    • Thermal Stability : Lower decomposition temperatures (Td ~350–370°C) compared to fluorinated analogs (Td: 402°C) .

Chlorinated Analog: (3,3′-Dichloro-[2,2′-bithiophene]-5,5′-diyl)bis(trimethylstannane)

  • Structure : Chlorine atoms at 3,3' positions instead of fluorine.
  • Electronic Effects :
    • Chlorine’s weaker electron-withdrawing effect compared to fluorine results in intermediate HOMO levels (-5.3 to -5.4 eV) .
  • Stability : Higher molecular weight and slightly reduced thermal stability (Td ~390°C) than fluorinated derivatives .

Performance in Polymer Semiconductors

Photovoltaic Performance

Polymer Monomer Used PCE (%) Bandgap (eV) Td (°C) Reference
PDFTB Fluorinated bithiophene 8.5 1.65 402
PDTB Non-fluorinated bithiophene 6.2 1.75 388
P(T2DEG) Alkoxy-substituted bithiophene 5.8 1.80 365

Key Findings :

  • Fluorination reduces the polymer bandgap, enhancing light absorption in the visible spectrum.
  • PDFTB exhibits the highest PCE due to optimized charge carrier mobility (μ ~1.2 ×10⁻³ cm²/Vs) and thermal stability .

Thermal and Mechanical Properties

Property Fluorinated Derivative Non-Fluorinated Alkoxy-Substituted
Tg (°C) ~270 ~250 ~200
Td (°C) 402 388 350–370
Crystallinity High Moderate Low

Implications : Fluorinated polymers are preferred for high-temperature device fabrication .

Biological Activity

(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) is an organotin compound with the chemical formula C₁₄H₂₀F₂S₂Sn₂ and CAS number 1619967-09-7. This compound has gained attention in the field of organic electronics and materials science due to its potential applications in semiconductors and photovoltaics. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

The compound features a bithiophene structure with difluorinated substituents, enhancing its electronic properties. The presence of trimethylstannane groups allows for various coupling reactions, making it a versatile building block in organic synthesis.

PropertyValue
Molecular Weight527.86 g/mol
Purity>97%
AppearanceWhite flakes/crystals
Melting PointNot available
SolubilityPoorly soluble

Biological Activity

The biological activity of (3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) has not been extensively documented in the literature. However, several studies provide insights into its potential effects:

  • Toxicological Studies : Organotin compounds are generally known for their toxicity, particularly regarding reproductive and developmental effects. Studies have indicated that trimethylstannyl derivatives can exhibit cytotoxicity against various cell lines, which raises concerns about their use in consumer products and biological applications .
  • Antimicrobial Activity : Some organotin compounds have shown antimicrobial properties. Research indicates that certain tin derivatives can inhibit bacterial growth, suggesting potential applications in antimicrobial coatings or treatments . However, specific data on this compound's antimicrobial efficacy is limited.
  • Environmental Impact : The environmental persistence of organotin compounds poses risks to aquatic ecosystems. They can bioaccumulate and exert toxic effects on marine life . This aspect is particularly relevant for assessing the ecological safety of materials incorporating this compound.

Case Studies

While direct case studies on (3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) are sparse, related research on similar organotin compounds provides valuable context:

  • Study on Organotin Antifouling Agents : Research demonstrated that organotin compounds used in marine coatings significantly impacted non-target marine organisms. The study highlighted the need for stringent regulations on organotin usage due to their harmful effects on biodiversity .
  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects of various organotin compounds found that those with higher alkyl substituents exhibited increased toxicity towards human cell lines. This suggests that (3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) could pose similar risks due to its trimethylstannane groups .

Q & A

Q. Key Considerations :

  • Strict anhydrous conditions and inert atmosphere (N₂/Ar) are critical to prevent side reactions.
  • Monitor reaction progress via TLC or GC-MS to confirm complete stannylation.

Basic: How is this compound characterized to confirm purity and structure?

Methodological Answer:
Standard characterization includes:

  • ¹H/¹³C NMR : Peaks for aromatic thiophene protons (δ ~6.8–7.2 ppm) and trimethyltin groups (δ ~0.3–0.5 ppm) confirm structural integrity. For fluorinated derivatives, splitting patterns due to J coupling (³J₆F–H ~8–12 Hz) are observable .
  • Elemental Analysis : Verify C, H, S, and Sn content (±0.3% theoretical).
  • Thermal Analysis (TGA/DSC) : Decomposition temperatures (Td) >380°C indicate thermal stability, crucial for high-temperature processing in device fabrication .

Q. Example Data :

TechniqueKey ObservationsReference
¹H NMRδ 6.96 (br s, 2H, thiophene), δ 0.35 (s, 18H, Sn(CH₃)₃)
TGATd = 402°C (5% weight loss)

Advanced: How does fluorination of the bithiophene core influence polymer properties in photovoltaic applications?

Methodological Answer:
Fluorination enhances:

  • Optoelectronic Properties : Reduces HOMO/LUMO levels via electron-withdrawing effects, improving open-circuit voltage (Voc) in solar cells.
  • Crystallinity : Fluorine-induced planarization increases π-π stacking, as observed in grazing-incidence X-ray diffraction (GI-XRD) .
  • Thermal Stability : Fluorinated polymers (e.g., PDFTB) exhibit Td ~402°C vs. 388°C for non-fluorinated analogs, critical for device longevity .

Q. Experimental Design :

Synthesize fluorinated/non-fluorinated polymers via Stille coupling (Pd₂(dba)₃/P(o-tol)₃ catalyst).

Compare UV-Vis absorption (λmax shift ~20 nm bathochromic for fluorinated systems) and hole mobility (SCLC or FET measurements).

Test photovoltaic performance (PCE >10% for PDFTB vs. 8% for PDTB) .

Advanced: How to resolve contradictions in molecular weight (Mn) data during polymerization?

Methodological Answer:
Discrepancies in Mn (e.g., GPC vs. MALDI-TOF) arise from:

  • Aggregation in GPC : Use high-temperature GPC (DMF, 50°C) with PS standards to minimize chain collapse.
  • End-group Analysis : Perform ¹H NMR to quantify terminal groups (e.g., bromine vs. trimethyltin residues).
  • Batch Variability : Optimize stoichiometry (monomer:catalyst = 1:0.02) and reaction time (16–24 hrs) to ensure complete coupling .

Q. Example Workflow :

  • Step 1 : Synthesize polymer via Stille coupling (e.g., with 5,5′-dibromo-3,3′-bisalkoxy-bithiophene).
  • Step 2 : Use Soxhlet extraction (chloroform/methanol) to remove low-Mn fractions.
  • Step 3 : Compare GPC (Mn = 14.6 kDa, PDI = 1.7) with MALDI-TOF for accuracy .

Advanced: How to design experiments assessing the compound’s role in mixed ionic-electronic conduction (OIEC) devices?

Methodological Answer:

Material Design : Copolymerize with polar side chains (e.g., triethylene glycol, TEG) to enhance ion uptake.

Electrochemical Characterization : Use cyclic voltammetry (CV) in aqueous electrolytes to measure volumetric capacitance (C* ~200 F/cm³).

Operando Spectroscopy : Employ Raman or EPR to monitor polaron delocalization during doping .

Q. Case Study :

  • Polymers with TEG side chains show 100x higher mobility (μ ~1.2 cm²/Vs) in organic electrochemical transistors (OECTs) vs. alkylated analogs .

Basic: What safety protocols are critical when handling this organotin compound?

Methodological Answer:

  • Toxicity Mitigation : Use fume hoods, nitrile gloves, and full-face shields. Organotin compounds are neurotoxic.
  • Waste Disposal : Quench with KF solution to precipitate tin residues before disposal.
  • Storage : Store under argon at -20°C to prevent oxidation .

Advanced: How does this monomer compare to non-fluorinated analogs in charge transport studies?

Methodological Answer:

  • Mobility Differences : Fluorinated polymers exhibit μh ~0.1–0.5 cm²/Vs vs. μh ~0.01–0.1 cm²/Vs for non-fluorinated systems (FET measurements).
  • Morphological Insights : Atomic force microscopy (AFM) shows smoother films (RMS ~1.2 nm vs. ~2.5 nm) due to fluorine-driven self-assembly .

Advanced: What strategies optimize yield in large-scale Stille couplings using this monomer?

Methodological Answer:

  • Catalyst System : Use Pd₂(dba)₃ with P(o-tol)₃ (1:4 molar ratio) for efficient coupling.
  • Solvent Optimization : Toluene or DMF at 100–110°C improves reaction kinetics.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 4 hrs (yield >85%) .

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